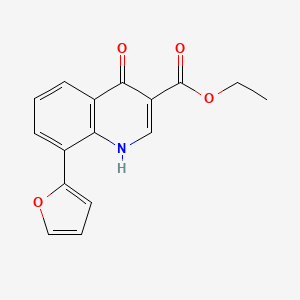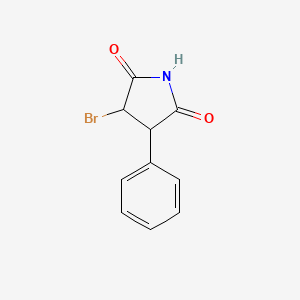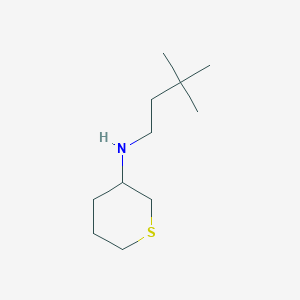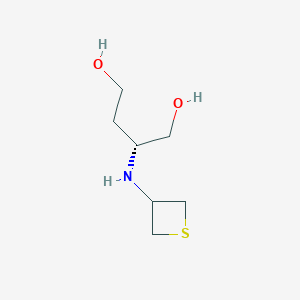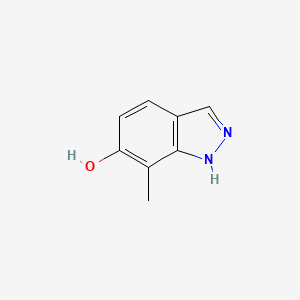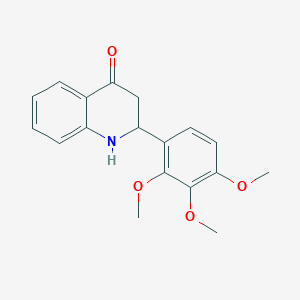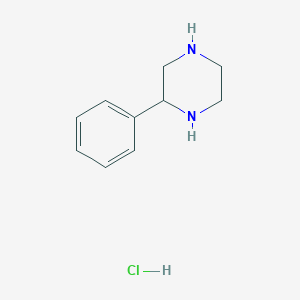![molecular formula C8H10N4 B13013726 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine is a compound that belongs to the class of fused heterocycles.
Méthodes De Préparation
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be achieved through several routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and finally, a multistep synthesis involving transition metal-mediated reactions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Applications De Recherche Scientifique
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is a key component in the development of kinase inhibitors, which are crucial for cancer therapy . Additionally, this compound has shown promise in antiviral research, particularly in the development of drugs targeting RNA viruses . Its versatility makes it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature. The compound’s ability to target these pathways makes it a potent therapeutic agent.
Comparaison Avec Des Composés Similaires
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be compared to other similar compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . While both classes of compounds share a similar core structure, this compound is unique due to its specific functional groups that enhance its biological activity. Other similar compounds include various kinase inhibitors and antiviral agents that also contain the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-12-8(7)5-10-6-11-12/h2-3,5-6,9H,4H2,1H3 |
Clé InChI |
VDUWDFJHJORJAH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C2C=NC=NN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


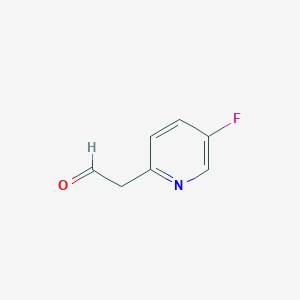
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

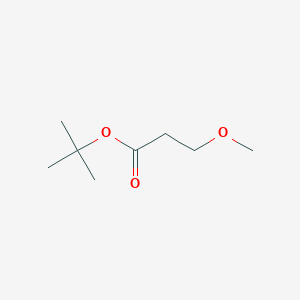
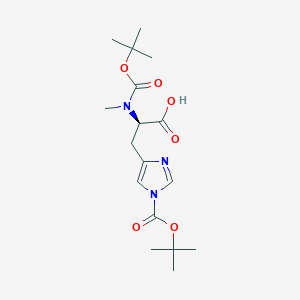
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
